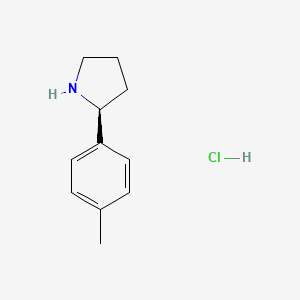
(2S)-2-(P-Tolyl)pyrrolidine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE typically involves the reaction of 4-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE: Lacks the hydrochloride salt form but shares similar chemical properties.
(2S)-2-(4-ETHYLPHENYL)PYRROLIDINE HYDROCHLORIDE: Similar structure with an ethyl group instead of a methyl group.
(2S)-2-(4-METHYLPHENYL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
IAMWCVPKYDLDSZ-MERQFXBCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















